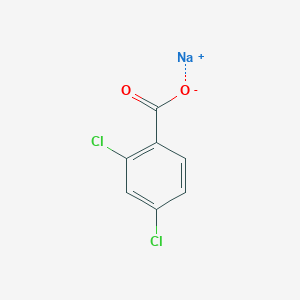

Sodium 2,4-dichlorobenzoate

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic hydrocarbons are a class of organic compounds that have been the subject of extensive research due to their widespread presence in the environment and their diverse, often toxic, effects. nih.gov These compounds, which include substances like polychlorinated biphenyls (PCBs) and dioxins, are known for their persistence and ability to bioaccumulate. nih.gov The study of these compounds often involves examining their biochemical and toxic responses, with research indicating that they can bind to cellular receptors and induce a range of effects, from the expression of drug-metabolizing enzymes to cellular division and differentiation. nih.gov

Sodium 2,4-dichlorobenzoate (B1228512), as a halogenated aromatic compound, serves as a model for understanding the behavior and effects of this broader class of chemicals. Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a sodium carboxylate group, makes it a useful tool for investigating the mechanisms of action of halogenated aromatics. ontosight.ai

Interdisciplinary Research Importance in Environmental Chemistry and Biochemistry

The study of Sodium 2,4-dichlorobenzoate extends beyond pure chemistry into the realms of environmental science and biochemistry. In environmental chemistry, research has focused on the fate of chlorinated benzoates in natural systems. For instance, studies have shown that while some chlorinated benzoates can be decomposed by microorganisms in sewage, 2,4-dichlorobenzoate is notably resistant to such degradation. asm.org This persistence highlights its potential as an environmental contaminant and underscores the importance of understanding its environmental behavior.

From a biochemical perspective, the interactions of this compound with biological systems are of significant interest. Research in this area explores how the compound is metabolized, its potential to induce cellular responses like apoptosis, and its interactions with enzymes and other biomolecules. medchemexpress.com The compound's ability to influence biological processes makes it a valuable subject for toxicological and pharmacological research. nih.govmedchemexpress.com

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water. ontosight.ai It is the sodium salt derived from 2,4-dichlorobenzoic acid. ontosight.ai The properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₃Cl₂NaO₂ |

| Molecular Weight | 212.99 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | Soluble |

| CAS Number | 38402-11-8 |

Data sourced from multiple chemical suppliers and databases. ontosight.aisynquestlabs.com

Synthesis and Structure

The synthesis of this compound typically involves the neutralization of 2,4-dichlorobenzoic acid with a sodium base, such as sodium hydroxide. The parent acid, 2,4-dichlorobenzoic acid, can be synthesized through various organic chemistry routes. prepchem.com

The crystal structure of related compounds has been a subject of study. For example, research on the crystal structures of ammonium (B1175870) and sodium 2-amino-3,5-dichlorobenzoates revealed detailed information about their molecular arrangement. tandfonline.com While a specific study on the crystal structure of this compound was not found in the immediate search, analysis of similar structures provides insights into how the sodium ion, carboxylate group, and chlorinated benzene ring are likely arranged in the solid state. tandfonline.comiucr.org

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy can provide information about the coordination of the carboxylate group. researchgate.net The difference in the asymmetric and symmetric stretching frequencies of the COO group can indicate whether the carboxylate is acting as a monodentate, bidentate, or bridging ligand in metal complexes. researchgate.net

Ultraviolet (UV) spectroscopy is another tool used to study the electronic properties of such compounds. molaid.com Mass spectrometry provides information on the molecular weight and fragmentation pattern of the parent molecule, 2,4-dichlorobenzoic acid. nist.gov

Applications in Research

Furthermore, in studies of surfactant systems, sodium 3,4-dichlorobenzoate, a closely related isomer, has been used as a counterion to investigate the nanostructures and drag-reducing effectiveness of cationic surfactant solutions. acs.org This highlights the utility of dichlorobenzoates in materials science research.

Environmental Fate and Biodegradation

A critical area of research for this compound is its behavior in the environment. Studies have shown that the position of chlorine atoms on the benzene ring significantly affects the biodegradability of chlorobenzoates. asm.org While microorganisms in sewage can degrade some isomers, 2,4-dichlorobenzoate has been found to be persistent, with no significant degradation observed over extended periods. asm.org This resistance to microbial breakdown is a key concern from an environmental standpoint.

The lack of degradation of 2,4-dichlorobenzoate, even in the presence of other organic compounds that could potentially support co-metabolism, suggests that the specific arrangement of the chlorine atoms inhibits enzymatic attack by the microbial populations present in sewage. asm.org This persistence necessitates further research into remediation strategies for environments contaminated with this and similar halogenated aromatic compounds.

Properties

IUPAC Name |

sodium;2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLSIXULOLXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635716 | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38402-11-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichlorobenzoate Analogues

Advanced Synthetic Routes for 2,4-Dichlorobenzoic Acid and its Salts

The primary precursor to sodium 2,4-dichlorobenzoate (B1228512) is 2,4-dichlorobenzoic acid. Advanced synthetic methods have been developed for its efficient production. A prominent industrial method is the liquid-phase oxidation of 2,4-dichlorotoluene (B165549). This process often utilizes a gas containing molecular oxygen, such as air, and is conducted in a lower fatty acid solvent like acetic acid. The reaction is catalyzed by a synergistic system containing cobalt, manganese, and bromine, with optimal temperatures ranging from 100°C to 220°C.

Another effective, environmentally conscious method involves the air oxidation of 2,4-dichlorotoluene in the absence of a solvent. This process uses an improved Co-Mn salts complex catalyst and achieves a high molar yield of 92.5%. The reaction mechanism and conditions for this solvent-free synthesis have been studied to optimize the process, presenting a greener alternative to methods requiring acetic acid or nitric acid.

Once 2,4-dichlorobenzoic acid is obtained, its corresponding sodium salt, sodium 2,4-dichlorobenzoate, is prepared through a straightforward acid-base neutralization reaction with a suitable sodium base, such as sodium hydroxide. The resulting salt is a white crystalline powder soluble in water.

| Parameter | Liquid-Phase Oxidation | Solvent-Free Oxidation |

| Starting Material | 2,4-Dichlorotoluene | 2,4-Dichlorotoluene |

| Oxidizing Agent | Molecular Oxygen (Air) | Air |

| Catalyst System | Co, Mn, and Br salts | Improved Co-Mn salts complex |

| Solvent | Lower fatty acid (e.g., Acetic Acid) | None |

| Yield | High | 92.5% (Molar) |

| Reference |

Derivatization Chemistry of the 2,4-Dichlorobenzoate Scaffold

The 2,4-dichlorobenzoate structure serves as a versatile scaffold for creating a wide array of derivatives with unique chemical properties. This includes the formation of complex metal-organic frameworks and the introduction of various functional groups.

Synthesis of Metal Complexes Involving 2,4-Dichlorobenzoate Ligands (e.g., Lanthanide Complexes)

The carboxylate group of 2,4-dichlorobenzoate is an excellent ligand for coordinating with metal ions, leading to the formation of diverse metal-organic complexes. Lanthanide complexes, in particular, have been a subject of extensive research due to their interesting photoluminescent and magnetic properties.

For instance, a series of lanthanide (Ln) complexes with the formulas [Eu(2,4-DCB)₃(CH₃CH₂OH)₂] and [Ln(2,4-DCB)₃(H₂O)] (where Ln = Gd, Tb, Dy) have been synthesized. These can be further modified by introducing a second ligand, such as 4,4'-bipyridine (B149096) (4,4'-bpy), to create bridged, higher-dimensional coordination polymers like [Ln₂(2,4-DCB)₆(4,4'-bpy)(H₂O)₂]. Similarly, a dinuclear holmium(III) complex, [Ho(2,4-DClBA)₃bipy]₂, has been synthesized using 2,4-dichlorobenzoic acid and 2,2'-bipyridine (B1663995) as ligands. In this complex, the Ho³⁺ ion has a coordination number of nine, with the carboxylate groups coordinating in both bidentate bridging and bidentate chelating-bridging modes. Research has also been conducted on the preparation of heterometallic complexes, such as those combining zinc and rare earth metals with 2,4-dichlorobenzoate and 2,2'-bipyridine ligands.

| Complex Type | Lanthanide(s) | Second Ligand | Resulting Formula Example | Reference |

| Mononuclear | Eu, Gd, Tb, Dy | Ethanol / Water | [Eu(2,4-DCB)₃(CH₃CH₂OH)₂] | |

| Dinuclear Polymer | Eu, Gd, Tb, Dy | 4,4'-Bipyridine | [Eu₂(2,4-DCB)₆(4,4'-bpy)(H₂O)₂] | |

| Dinuclear | Ho | 2,2'-Bipyridine | [Ho(2,4-DClBA)₃bipy]₂ | |

| Heterometallic | Zn and Rare Earths | 2,2'-Bipyridine | Not specified |

Preparation of Functionalized 2,4-Dichlorobenzoic Acid Derivatives (e.g., Sulfamoyl and Hydrazone Derivatives)

The aromatic ring of 2,4-dichlorobenzoic acid is amenable to further functionalization, allowing for the synthesis of derivatives with potential applications in medicinal chemistry.

Sulfamoyl Derivatives: A key class of derivatives are the sulfamoyl-substituted benzoic acids. The synthesis typically begins with the chlorosulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid, which yields the highly reactive intermediate 2,4-dichloro-5-chlorosulfonyl-benzoic acid. This intermediate can then be reacted with various anilines or amines to produce a library of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. An alternative route starts from 2,4-dichloro trichloro benzyl, which reacts with chlorosulfonic acid in the presence of a catalyst to form the sulfonyl chloride intermediate, followed by ammonolysis and acidification.

Hydrazone Derivatives: Hydrazone derivatives are synthesized via a multi-step process. First, 2,4-dichlorobenzoic acid is converted into its hydrazide, 2,4-dichlorobenzohydrazide. This is typically achieved by reacting the acid with hydrazine (B178648), often facilitated by a coupling agent, or by first esterifying the acid (e.g., to 2,4-dichloroethylbenzoate) and then reacting the ester with hydrazine hydrate. The resulting 2,4-dichlorobenzohydrazide is a stable intermediate that can be condensed with various aldehydes and ketones to form hydrazone derivatives. For example, reaction with naphthaldehyde yields 2,4-dichloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide. It can also be reacted with other molecules, such as adamantone, to create complex structures like N′-(adamantan-2-ylidene)-2,4-dichlorobenzohydrazide.

Investigation of Reaction Mechanisms and Pathways in Derivatization (e.g., Baker-Venkatraman Rearrangement)

Understanding the mechanisms of the reactions used to create derivatives is crucial for optimizing synthetic strategies. The Baker-Venkataraman rearrangement is a notable example in the derivatization of the 2,4-dichlorobenzoate scaffold. This reaction involves the intramolecular acyl transfer of an o-acyloxyacetophenone in the presence of a base to form a 1,3-diketone. Specifically, an ester of 2,4-dichlorobenzoic acid, 2-acetylphenyl 2,4-dichlorobenzoate, can be converted via this rearrangement into the β-diketone ligand 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. The mechanism proceeds through the formation of an enolate, which then attacks the ester carbonyl in an intramolecular fashion.

Other reaction mechanisms involving 2,4-dichlorobenzoic acid have also been investigated. The kinetics and mechanism of its oxidation by dichromate have been studied, revealing the reaction order with respect to the oxidant and substrate to be unity. Additionally, the electrochemical dechlorination mechanism of 2,4-dichlorobenzoic acid on a Pd/Ti electrode has been explored. This process involves the electroreduction of the acid to a free radical ion, followed by the removal of the two chloride ions to ultimately yield benzoic acid. The thermal decomposition pathways of its metal complexes, such as the holmium complex [Ho(2,4-DClBA)₃bipy]₂, have also been analyzed to understand their stability and degradation profiles.

Advanced Analytical Techniques for Characterization and Quantification of 2,4 Dichlorobenzoate

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the molecular structure and properties of 2,4-dichlorobenzoate (B1228512) by measuring how it absorbs or emits electromagnetic radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2,4-dichlorobenzoic acid, the protonated form of the salt, reveals characteristic absorption bands corresponding to specific vibrational modes.

Key vibrations for 2,4-dichlorobenzoic acid include C-H stretching from the aromatic ring, which typically appears above 3000 cm⁻¹. ijastems.org In one study, these bands were observed at 3072 and 2995 cm⁻¹ in the FT-IR spectrum. ijastems.org A very strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is found in the region of 1850–1550 cm⁻¹, with a specific observation at 1684 cm⁻¹. ijastems.org The aromatic C-C stretching vibrations produce several characteristic bands in the 1625-1430 cm⁻¹ range. ijastems.org The vibrations associated with the carbon-chlorine bonds (C-Cl) are typically observed at lower wavenumbers, with assignments made in the 671-772 cm⁻¹ region. ijastems.org

For sodium 2,4-dichlorobenzoate, the most significant difference would be the replacement of the carboxylic acid C=O and O-H bands with the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

| Vibrational Mode | Observed Frequency (cm⁻¹) in 2,4-Dichlorobenzoic Acid |

| C-H Stretching | 3072, 2995 |

| C=O Stretching | 1684 |

| C-C Aromatic Stretching | 1555, 1427 |

| C-Cl Stretching | 772, 760, 679, 671 |

| Data sourced from a vibrational study using FT-IR spectroscopy. ijastems.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum of 2,4-dichlorobenzoic acid provides information on the chemical environment of the hydrogen atoms attached to the aromatic ring. Due to the substitution pattern, the three aromatic protons are chemically distinct and give rise to separate signals. chemicalbook.com The spectrum would show characteristic multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the carboxyl group. For the sodium salt, the acidic proton of the carboxyl group would be absent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hw.ac.uk For 2,4-dichlorobenzoate, seven distinct signals are expected: one for the carboxylate carbon and six for the carbons of the dichlorinated benzene (B151609) ring. np-mrd.orgnih.gov The chemical shifts of the ring carbons are influenced by the positions of the chlorine substituents.

| Nucleus | Description |

| ¹H | Provides information on the chemical environment and connectivity of protons on the aromatic ring. |

| ¹³C | Shows distinct signals for each of the seven unique carbon atoms in the 2,4-dichlorobenzoate structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. The UV spectrum of 2,4-dichlorobenzoic acid shows absorption maxima that correspond to π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl group. nist.gov This data is also used to determine the optical band gap of a material, which is the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For a related compound, 2,4-dichlorobenzoic acid benzamide, the UV-Vis spectrum showed a cutoff wavelength of 330 nm, and the optical energy band gap was calculated to be 3.8 eV. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. nist.gov

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 2,4-dichlorobenzoate can be analyzed in negative ion mode. The precursor ion would be the deprotonated molecule, [M-H]⁻, with an m/z of approximately 189. massbank.euresearchgate.net Collision-induced dissociation (CID) of this precursor ion would lead to characteristic fragment ions, such as the loss of carbon dioxide (CO₂), resulting in a dichlorophenyl anion fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) is also used, though it often requires a derivatization step to convert the non-volatile benzoic acid into a more volatile ester form. epa.govsigmaaldrich.comnih.gov In one GC-MS analysis of a related compound, 2,4-dichloroanisole, ions at m/z 176, 178, and 161 were monitored for quantification and confirmation. epa.gov The electron ionization mass spectrum of 2,4-dichlorobenzoic acid itself shows a molecular ion peak at m/z 190 (corresponding to the molecular weight) and prominent fragments from the loss of -OH and -COOH groups. nist.gov

| Technique | Ionization Mode | Precursor Ion (m/z) for 2,4-Dichlorobenzoic Acid | Key Fragmentation |

| LC-MS/MS | ESI Negative | 189 ([M-H]⁻) | Loss of CO₂ |

| GC-MS (EI) | Electron Impact | 190 ([M]⁺) | Loss of -OH, -COOH |

| Data compiled from MassBank and NIST spectral databases. nist.govmassbank.eu |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is complementary to FT-IR and provides information about molecular vibrations. ijastems.org For 2,4-dichlorobenzoic acid, key signals in the FT-Raman spectrum include the C-H stretching vibration observed at 3079 cm⁻¹. ijastems.org The prominent C=O stretching vibration of the carboxylic acid is seen at 1664 cm⁻¹. ijastems.org Aromatic C-C stretching vibrations are assigned to bands at 1458 and 1433 cm⁻¹, while C-Cl stretching vibrations are identified at 745 and 673 cm⁻¹. ijastems.org

Chromatographic Separation and Detection Methodologies

Chromatography is essential for separating 2,4-dichlorobenzoate from complex mixtures for subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of 2,4-dichlorobenzoic acid and its isomers. sielc.comdeswater.comoup.com Separation is typically achieved on a C18 column. deswater.comoup.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution buffered to an acidic pH with an additive like phosphoric acid or formic acid. sielc.comdeswater.com Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the analyte (e.g., 210 nm or 283 nm), or by using a mass spectrometer for greater sensitivity and specificity (LC-MS/MS). deswater.comoup.comtdl.org

Gas Chromatography (GC): GC is another powerful technique for separating volatile and thermally stable compounds. sigmaaldrich.com For the analysis of acidic compounds like 2,4-dichlorobenzoic acid, a derivatization step is usually necessary to increase volatility. nih.gov This involves converting the carboxylic acid to an ester, such as a methyl ester. nih.govgcms.cz The separation is performed on a capillary column, such as a TG-5MS, and detection can be accomplished with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (GC-MS). nih.govgcms.cz

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Common Detector(s) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Acidified Water | UV, MS/MS |

| GC | Capillary (e.g., TG-5MS) | Helium | ECD, MS |

| Information compiled from various chromatographic method descriptions. sielc.comdeswater.comoup.comgcms.cz |

Gas Chromatography (GC) with Specific Detectors (e.g., Electron Capture Detector)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with an Electron Capture Detector (ECD), it becomes an exceptionally sensitive method for the quantification of halogenated compounds like this compound. The high electronegativity of the chlorine atoms in the 2,4-dichlorobenzoate molecule makes it an ideal candidate for ECD analysis, which can detect minute quantities of such substances. akjournals.comnih.govmeasurlabs.com

The principle of GC-ECD involves the volatilization of the sample, typically after a derivatization step to convert the non-volatile sodium salt into a more volatile ester, followed by its separation as it passes through a capillary column. The ECD operates by emitting beta particles from a radioactive source (commonly Nickel-63), which ionize the carrier gas and create a steady electrical current. nih.gov When an electronegative analyte like a chlorinated compound elutes from the column and enters the detector, it captures some of the electrons, causing a decrease in the current. This drop in current is proportional to the concentration of the analyte. measurlabs.com

In a collaborative study evaluating the determination of chlorinated acids in water by GC-ECD, the method demonstrated good recovery and precision for compounds structurally similar to 2,4-dichlorobenzoate. For instance, for 3,5-dichlorobenzoic acid, the following performance data were reported:

| Matrix | Mean Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|

| Reagent Water | 95 | 12 |

| Finished Drinking Water | 98 | 15 |

This table presents data for 3,5-dichlorobenzoic acid from a collaborative study, which can be considered indicative of the performance expected for 2,4-dichlorobenzoate under similar GC-ECD conditions. nih.gov

High Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used and robust method for the separation, identification, and quantification of non-volatile organic compounds such as this compound in various matrices. oup.comresearchgate.net This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, which is proportional to their concentration.

For the analysis of dichlorobenzoic acids, reversed-phase HPLC is commonly employed, typically using a C18 column. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic form for optimal separation. researchgate.net The presence of the aromatic ring and chlorine substituents in 2,4-dichlorobenzoate results in strong UV absorbance, making this detection method highly suitable.

A validated HPLC-UV method for the determination of 2,3-dichlorobenzoic acid, a regioisomer of the target compound, provides a good example of the performance of this technique. The validation parameters from this study are summarized below:

| Parameter | Result |

|---|---|

| Linearity (correlation coefficient, r²) | >0.999 |

| Precision (% RSD) | <2.0 |

| Accuracy (recovery %) | 98.0 - 102.0 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

This table showcases the validation data for an HPLC-UV method for 2,3-dichlorobenzoic acid, demonstrating the high degree of linearity, precision, and accuracy achievable for dichlorobenzoic acid isomers. oup.comresearchgate.net

X-ray Diffraction Studies for Crystal Structure Elucidation (e.g., Single Crystal X-ray Diffraction)

The study revealed that the complex crystallizes in the monoclinic space group P2(1)/n. In this structure, the holmium ions are coordinated to the oxygen atoms of the carboxylate groups of the 2,4-dichlorobenzoate ligands and the nitrogen atoms of the 2,2'-bipyridine (B1663995) ligand. acs.org The coordination number of the Ho³⁺ ion is nine. acs.org

| Crystallographic Parameter | Value for [Ho(2,4-DClBA)₃bipy]₂ |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 13.361(3) |

| b (Å) | 19.643(4) |

| c (Å) | 20.819(4) |

| β (°) | 108.11(3) |

| Volume (ų) | 5195.2(18) |

This table presents the unit cell parameters for a holmium complex of 2,4-dichlorobenzoate as determined by single-crystal X-ray diffraction. acs.org

Thermoanalytical Investigations for Thermal Decomposition Kinetics (e.g., TG-DTG)

Thermoanalytical techniques, such as Thermogravimetry (TG) and Derivative Thermogravimetry (DTG), are employed to study the thermal stability and decomposition behavior of materials as a function of temperature. TG measures the change in mass of a sample as it is heated, while DTG is the first derivative of the TG curve, showing the rate of mass loss. These methods are crucial for determining the temperature ranges of decomposition, the number of decomposition steps, and for calculating the kinetics of these processes.

The thermal decomposition of the holmium complex of 2,4-dichlorobenzoate, [Ho(2,4-DClBA)₃bipy]₂, was investigated using TG-DTG under a nitrogen atmosphere. The study revealed a multi-step decomposition process. The kinetic parameters for the first decomposition step were determined using non-isothermal methods.

The first step of the decomposition of the complex was analyzed to determine the activation energy (E) and the pre-exponential factor (A), which are key parameters in describing the kinetics of the reaction.

| Kinetic Parameter | Value for the First Decomposition Step of [Ho(2,4-DClBA)₃bipy]₂ |

|---|---|

| Activation Energy (E) (kJ mol⁻¹) | 157.3 |

| Pre-exponential Factor (A) (s⁻¹) | 10¹⁵.¹⁴ |

| Correlation Coefficient (r) | 0.9989 |

This table summarizes the kinetic parameters for the initial thermal decomposition stage of a holmium complex containing 2,4-dichlorobenzoate, as determined by thermogravimetric analysis. acs.org These findings provide a basis for understanding the thermal behavior of compounds containing the 2,4-dichlorobenzoate moiety.

Environmental Fate and Biogeochemical Cycling of 2,4 Dichlorobenzoate

Microbial Degradation and Biotransformation Pathways

The primary route for the environmental breakdown of 2,4-dichlorobenzoate (B1228512) is through microbial activity. A diverse range of microorganisms has evolved enzymatic machinery capable of cleaving the chlorine-carbon bonds and mineralizing the aromatic ring, utilizing the compound as a source of carbon and energy.

Catabolic Processes and Enzymatic Mechanisms (e.g., Dehalogenases, Hydratases, Decarboxylases, Dioxygenases)

The microbial catabolism of 2,4-dichlorobenzoate proceeds through several intricate enzymatic pathways. The initial attack on the molecule can vary, leading to different intermediate products, but ultimately converging on central metabolic pathways like the tricarboxylic acid (TCA) cycle.

One common strategy involves an initial dioxygenase -catalyzed reaction that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a chlorinated catechol. For instance, 2-halobenzoate-1,2-dioxygenase can convert 2,4-dichlorobenzoate into 4-chlorocatechol. This dihydroxylated intermediate is then susceptible to ring cleavage, typically via an ortho or meta pathway, catalyzed by other dioxygenases.

Another critical enzymatic step is dehalogenation , the removal of chlorine substituents from the aromatic ring. This can occur through different mechanisms.

Reductive Dehalogenation : In this process, a chlorine atom is replaced by a hydrogen atom. An example is the conversion of 2,4-dichlorobenzoate to 4-chlorobenzoate (B1228818), a reaction observed in aerobic organisms under low oxygen conditions.

Hydrolytic Dehalogenation : Here, a chlorine atom is replaced by a hydroxyl group from water. This has been observed in the degradation of 4-chlorobenzoate, a common intermediate in the breakdown of 2,4-dichlorobenzoate.

In some pathways, the 2,4-dichlorobenzoate is first activated to its coenzyme A (CoA) thioester by a CoA ligase . This is followed by a reductive dehalogenation catalyzed by a reductase to yield 4-chlorobenzoate-CoA. A dehalogenase then hydrolytically removes the remaining chlorine atom, and a thioesterase cleaves the CoA group, yielding 4-hydroxybenzoate (B8730719). This intermediate is further hydroxylated by a monooxygenase to form protocatechuic acid, which enters the TCA cycle.

While less directly documented for 2,4-dichlorobenzoate itself, hydratases are enzymes that add water across double bonds and could be involved in later stages of ring-cleavage pathways after the initial dehalogenation and dearomatization steps. Similarly, decarboxylases , which remove carboxyl groups, can play a role in the final stages of mineralization.

Table 1: Key Enzymes in 2,4-Dichlorobenzoate Degradation

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Intermediate/Product |

| Dioxygenase | 2-Halobenzoate-1,2-dioxygenase | Dihydroxylation of the aromatic ring | 4-Chlorocatechol |

| Dehalogenase | 4-Chlorobenzoate:CoA dehalogenase | Hydrolytic removal of chlorine from the CoA-activated intermediate | 4-Hydroxybenzoate-CoA |

| Reductase | 2,4-Dichlorobenzoate:CoA reductase | Reductive removal of chlorine at the C2 position | 4-Chlorobenzoate-CoA |

| Ligase | 2,4-Dichlorobenzoate:CoA ligase | Activation of the carboxyl group with Coenzyme A | 2,4-Dichlorobenzoyl-CoA |

| Monooxygenase | 4-Hydroxybenzoate 3-monooxygenase | Hydroxylation of 4-hydroxybenzoate | Protocatechuic acid |

| Thioesterase | 4-Chlorobenzoate:CoA thioesterase | Cleavage of the thioester bond | 4-Chlorobenzoate |

Identification and Characterization of Microorganisms Involved in Biodegradation (e.g., Pseudomonas species, Burkholderia species, Rhodococcus species)

A variety of bacterial species, often isolated from contaminated soils and industrial effluents, have been identified for their ability to degrade 2,4-dichlorobenzoate.

Pseudomonas species : Members of this genus are well-known for their metabolic versatility in degrading aromatic compounds. Pseudomonas sp. WR912, for example, was isolated through enrichment culture using 3,5-dichlorobenzoate and can also utilize other chlorinated benzoates. These bacteria often employ dioxygenase enzymes for the initial attack on the aromatic ring.

Alcaligenes species : Alcaligenes denitrificans NTB-1 is a notable bacterium capable of utilizing 2,4-dichlorobenzoate as its sole source of carbon and energy. This strain is distinguished by its ability to perform an initial reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate under aerobic conditions.

Corynebacterium species : Corynebacterium sepedonicum KZ-4 degrades 2,4-dichlorobenzoate via a pathway that involves reductive dechlorination to 4-chlorobenzoate, followed by hydrolytic dehalogenation to 4-hydroxybenzoate.

Rhodococcus species : While specific studies on 2,4-dichlorobenzoate degradation by Rhodococcus are less common, this genus is recognized for its broad catabolic capabilities towards xenobiotics, including chlorinated aromatic compounds like 4-chlorobenzoate and 4-chlorobiphenyl. Strains such as Rhodococcus ruber P25 utilize 4-chlorobenzoate, a key intermediate of 2,4-dichlorobenzoate degradation, and possess the necessary dehalogenase enzyme systems. Their robust nature and possession of diverse oxygenase and hydrolase enzymes make them significant contributors to the bioremediation of chloroaromatics.

Table 2: Microorganisms Degrading 2,4-Dichlorobenzoate and Related Compounds

| Microorganism | Degradation Capability | Key Metabolic Feature |

| Alcaligenes denitrificans NTB-1 | 2,4-Dichlorobenzoate | Aerobic reductive dechlorination to 4-chlorobenzoate |

| Corynebacterium sepedonicum KZ-4 | 2,4-Dichlorobenzoate | Reductive dechlorination followed by hydrolytic dehalogenation |

| Pseudomonas sp. WR912 | 3,5-Dichlorobenzoate and other chlorobenzoates | Employs benzoate (B1203000) 1,2-dioxygenation |

| Rhodococcus ruber P25 | 4-Chlorobenzoate (intermediate) | Utilizes 4-chlorobenzoate via protocatechuate pathway |

Cometabolism and Co-substrate Effects on Degradation Kinetics

The degradation of 2,4-dichlorobenzoate does not always occur as a primary growth-supporting process. In many environments, its transformation relies on cometabolism, where the degradation is facilitated by enzymes produced by microorganisms for the metabolism of other compounds (growth substrates).

Cometabolism is the transformation of a substance by a microorganism that is unable to use it as a source of energy or essential elements. This process is particularly relevant for recalcitrant compounds that cannot, on their own, induce the necessary catabolic enzymes. For instance, a bacterium growing on a simple benzoate might express dioxygenases that can fortuitously transform 2,4-dichlorobenzoate. In the case of Acinetobacter sp. strain 4-CB1, the presence of 4-chlorobenzoate as a growth substrate induced the dehalogenase necessary for the initial transformation of 3,4-dichlorobenzoate, which could not be used as a primary growth substrate. This illustrates that the presence of a suitable primary substrate can be essential for the breakdown of more complex, related molecules.

Anaerobic and Reductive Dehalogenation Processes

Under anaerobic conditions, such as in saturated soils, sediments, and certain groundwater aquifers, the microbial degradation of chlorinated aromatic compounds proceeds primarily through reductive dehalogenation. In this process, the chlorinated compound acts as an electron acceptor, and the chlorine atom is removed and replaced with a hydrogen atom.

The anaerobic degradation of 2,4-dichlorophenol (B122985), a structurally similar compound, has been shown to occur sequentially. The process involves the dechlorination to 4-chlorophenol, which is then dechlorinated to phenol, and subsequently mineralized to methane (B114726) and carbon dioxide. This step-wise removal of chlorine atoms is a hallmark of anaerobic pathways.

For chlorinated benzoates, this process is well-documented. Alcaligenes denitrificans NTB-1 performs an initial reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate even under aerobic conditions, a novel reaction for such organisms. In strictly anaerobic bacteria like Desulfomonile tiedjei, reductive dehalogenation is a key metabolic process. This organism can dechlorinate meta-substituted chlorobenzoates, and studies have confirmed that the hydrogen atom that replaces the chlorine comes directly from the solvent (water), indicating a mechanism that does not involve partial ring reduction. These anaerobic processes are crucial for the natural attenuation of chlorinated pollutants in anoxic environments.

Abiotic Degradation Mechanisms

In addition to microbial action, abiotic processes can contribute to the transformation of 2,4-dichlorobenzoate in the environment, primarily through the action of sunlight.

Photodegradation Kinetics in Aqueous Systems (e.g., with Sensitizers)

Photodegradation, or photolysis, involves the breakdown of a chemical by absorbing light energy. The rate of photodegradation of 2,4-dichlorobenzoate in aqueous systems depends on factors such as the intensity and wavelength of light, pH, and the presence of other chemical species that can act as sensitizers or quenchers.

Direct photolysis occurs when the 2,4-dichlorobenzoate molecule itself absorbs photons, leading to an excited state and subsequent bond cleavage. Studies on the related compound 2,4-dichlorophenoxyacetic acid show that direct photolysis can account for a significant portion of its degradation in the absence of any catalyst.

The process can be significantly accelerated through indirect photolysis, which involves sensitizers. These are substances that absorb light and transfer the energy to the target molecule or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). Natural sensitizers in surface waters include dissolved organic matter, nitrate, and iron ions.

In engineered systems, semiconductor photocatalysts like titanium dioxide (TiO₂) are highly effective. When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce highly reactive ROS that can non-selectively degrade organic pollutants. The kinetics of such photocatalytic degradation often follow pseudo-first-order models. The rate is influenced by catalyst concentration, pH, and the concentration of the pollutant. For instance, the degradation of 2,4-dichlorophenol is highly pH-dependent, with maximum efficiency often observed around pH 5.5. The presence of sensitizers or catalysts dramatically increases the quantum yield and rate of degradation compared to direct photolysis alone.

Table 3: Factors Influencing Photodegradation Kinetics

| Factor | Influence on Degradation Rate | Mechanism |

| pH | Significant | Affects the surface charge of photocatalysts (like TiO₂) and the speciation of the compound. |

| Sensitizers (e.g., TiO₂, DOM) | Increases rate | Absorb light and generate reactive oxygen species (ROS) that attack the pollutant. |

| Light Intensity | Increases rate | Higher intensity provides more photons to initiate photoreactions. |

| Pollutant Concentration | Variable | Can affect reaction order; at high concentrations, may lead to catalyst surface saturation. |

Hydrolysis Studies in Various Environmental Conditions

Hydrolysis is a key abiotic degradation process that can affect the persistence of chemical compounds in aquatic environments. The rate of hydrolysis is significantly influenced by pH and temperature. For ionizable organic compounds like 2,4-dichlorobenzoic acid, the pH of the solution dictates the dominant chemical species (neutral or ionized), which in turn affects its reactivity.

Regulatory guidelines for pesticides often mandate hydrolysis studies at pH levels of 4, 7, and 9 to simulate acidic, neutral, and basic environmental conditions, respectively nih.gov. While specific hydrolysis rate constants for 2,4-dichlorobenzoate under varying environmental conditions are not extensively detailed in the reviewed literature, the general principles of hydrolysis for organic chemicals provide a framework for understanding its likely behavior nih.gov. For carboxylic acids, base-catalyzed hydrolysis (saponification) is often faster than acid-catalyzed hydrolysis nih.gov.

It is important to distinguish the hydrolysis of 2,4-dichlorobenzoate from that of its parent compounds, such as the ester formulations of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). The ester forms of 2,4-D readily hydrolyze to the parent acid, with the rate being pH-dependent. This hydrolysis is typically rapid, especially under alkaline conditions cdc.gov. However, the 2,4-dichlorobenzoate moiety itself is relatively stable. Studies on the fungicide propiconazole (B1679638), which is metabolized to 2,4-dichlorobenzoic acid, indicate that the degradation of residues determined as 2,4-dichlorobenzoic acid is considered unlikely, suggesting its persistence against hydrolytic degradation under typical environmental conditions epa.gov.

Environmental Mobility and Sorption Dynamics

The movement and distribution of 2,4-dichlorobenzoate in the environment are largely governed by its interaction with soil and sediment particles, a process known as sorption. This dynamic influences its availability for transport, degradation, and biological uptake.

The adsorption of 2,4-dichlorobenzoic acid (2,4-DCBA) has been investigated using various carbonaceous materials, revealing complex interaction mechanisms.

On Carbon Nanofibers (CNFs): Studies on CNFs synthesized from trichloroethylene (B50587) show that the adsorption of 2,4-DCBA involves more than simple monolayer coverage. The observed adsorption capacities suggest a process of multilayer adsorption or the volume filling of pores within the nanofiber structure. The primary forces driving this adsorption are electrostatic interactions between the adsorbate (2,4-DCBA) and the adsorbent (CNF) surface. These forces are effective over distances larger than the 2,4-DCBA molecule itself, indicating that adsorption occurs within the mesopores of the CNFs mdpi.com. The presence of oxygen-containing functional groups on the CNF surface also plays a role in the adsorption process mdpi.com.

On Activated Carbon (AC): For the related compound 2,4-D, adsorption onto activated carbon is attributed to weak van der Waals interactions, particularly when the molecule is in its neutral, non-ionized form at acidic pH.

Environmental factors critically affect the extent and rate of 2,4-dichlorobenzoate adsorption.

Influence of pH: The pH of the aqueous solution is a dominant factor. 2,4-Dichlorobenzoic acid is a weak organic acid with a pKa of 2.68 mdpi.com.

At low pH (below the pKa), the compound exists primarily in its neutral, molecular form. This leads to maximum adsorption on carbon nanofibers, as the carbon surface becomes positively charged, resulting in electrostatic attraction of any 2,4-DCBA anions present mdpi.com.

At high pH (above the pKa), 2,4-DCBA is deprotonated, existing as the 2,4-dichlorobenzoate anion. The surface of carbon materials like CNFs also tends to be negatively charged at higher pH. This results in electrostatic repulsion, which significantly reduces the adsorption capacity mdpi.com. For instance, minimal adsorption capacity on CNFs was observed at pH 9 mdpi.com.

Influence of Concentration: The relationship between 2,4-DCBA concentration and adsorption can be complex. On carbon nanofibers, a non-typical isotherm has been observed where adsorption increases with concentration up to a maximum (at 0.7–1.2 mM) and then decreases at higher concentrations. This decrease may be due to the formation of a hydration shell around the 2,4-DCBA molecules at high concentrations, which hinders their entry into the micropores of the adsorbent mdpi.com.

Influence of Temperature: Thermodynamic studies on the adsorption of similar chlorophenoxy acids have shown that the process can be either exothermic (adsorption decreases with increasing temperature) or endothermic (adsorption increases with increasing temperature), depending on the specific adsorbent and adsorbate.

Adsorption Capacity of 2,4-DCBA on Carbon Nanofibers (CNF-Cl) at Different pH Values

| pH | Dissociation Degree of 2,4-DCBA (%) | Achieved Adsorption Capacity (mmol·g⁻¹) |

|---|---|---|

| 2 | 17.5 | 2.62 |

| 3 | 67.4 | 2.50 |

| 4 | 95.4 | 2.41 |

| 5 | 99.5 | 2.25 |

| 9 | 100 | 0.55 |

Data sourced from a 2023 study on 2,4-DCBA adsorption on carbon nanofibers. The table illustrates the significant impact of pH on adsorption, with the highest capacity observed at the most acidic pH tested.

The mobility of a chemical in soil determines its potential to leach into groundwater or move via runoff into surface waters. This is largely dictated by its water solubility and soil adsorption coefficient (Koc) researchfloor.orgucanr.educhemsafetypro.com.

2,4-Dichlorobenzoic acid is expected to be mobile in soil. Data from EU regulatory dossiers for the compound as a metabolite of bixafen (B1247100) indicate it has a Freundlich organic carbon normalized partition coefficient (Kfoc) ranging from 4.7 to 21.8 mL/g, classifying it as very mobile herts.ac.uk.

Studies on the closely related herbicide 2,4-D support this assessment of high mobility. The 2,4-D acid form has a high potential to leach in soil due to its high water solubility and low soil adsorption coefficient researchfloor.orgnih.gov. Its leaching potential is influenced by soil properties:

Soil pH: Leaching is more pronounced in soils with a pH of 7.5 or higher nih.gov.

Organic Matter: Higher organic matter content in soil increases adsorption, thus reducing the amount of the chemical available for leaching researchfloor.orgnih.gov.

Soil Texture: Sandy soils with low organic content are more prone to leaching researchfloor.org.

Despite its potential for mobility, field observations suggest that 2,4-D generally remains within the top layers of the soil nih.gov. However, the lower sorption and higher desorption observed in some urban soils suggest a greater risk of leaching to groundwater in such environments nih.gov.

Formation and Persistence as a Metabolite in Environmental Systems

Sodium 2,4-dichlorobenzoate is not only introduced into the environment directly but is also formed through the degradation of other widely used chemicals. Its persistence as a metabolite is a key aspect of its environmental fate.

Propiconazole: 2,4-Dichlorobenzoic acid (2,4-DCBA) is a known and significant metabolite of the systemic fungicide propiconazole epa.govresearchgate.netfao.orgfao.org. Regulatory assessments for propiconazole define the total residue of concern as the parent compound and all its metabolites that can be converted to 2,4-DCBA epa.govfao.org. The degradation of propiconazole by soil bacteria, such as Pseudomonas aeruginosa, has been shown to produce 2,4-DCBA as one of the main metabolites researchgate.netfao.org.

2,4-D (2,4-Dichlorophenoxyacetic acid): The herbicide 2,4-D undergoes microbial degradation in the environment. A primary degradation step involves the cleavage of the ether bond, which produces 2,4-dichlorophenol (2,4-DCP) nih.govethz.ch. While 2,4-DCP is a major intermediate, further transformation pathways can lead to other chlorinated compounds. The direct transformation of 2,4-D to 2,4-dichlorobenzoic acid is not a primary reported pathway, which typically proceeds through chlorocatechols nih.govethz.ch.

Polychlorinated Biphenyls (PCBs): 2,4-Dichlorobenzoate is a key intermediate in the aerobic biodegradation of certain polychlorinated biphenyl (B1667301) congeners, which are persistent and toxic industrial pollutants researchgate.netnih.govnih.gov. For example, the microbial degradation of 2,4'-dichlorobiphenyl (B164879) and other dichlorobiphenyls can yield dichlorobenzoic acids through the cleavage of the biphenyl structure researchgate.net.

Environmental Monitoring and Occurrence Studies in Various Matrices (e.g., Water, Soil, Sediment)

The environmental presence of this compound and its acidic form, 2,4-dichlorobenzoic acid, is a subject of environmental monitoring due to their potential persistence and introduction into various environmental compartments. Studies have focused on detecting and quantifying these compounds in matrices such as water, soil, and sediment to understand their distribution and fate.

Research has indicated that 2,4-dichlorobenzoic acid can be introduced into the environment from sources other than its direct application. For instance, significant concentrations of 2,4-dichlorobenzoic acid have been detected in water samples collected from percolation lysimeters. A laboratory investigation traced the source of this contamination to the silicone tubing used in the lysimeter construction, which released the compound when in contact with natural soil and rainwater tandfonline.com. This finding highlights the potential for materials used in environmental monitoring and agricultural equipment to act as sources of this compound in localized areas.

While specific and extensive monitoring data for this compound is not widely available in the reviewed literature, data for structurally related compounds, such as the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), for which 2,4-dichlorobenzoic acid can be a degradation product, and the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), provide some context for potential environmental concentrations of chlorinated benzoic acid derivatives.

Monitoring studies for these related compounds have been conducted in various environmental matrices. For example, the concentration of dicamba in soil-water has been observed to be in the range of 0.31–0.46 mg/L two weeks after application, decreasing to less than 0.0015 mg/L after 96 days nih.gov. In another study focusing on 2,4-D, concentrations in soil and water samples from agricultural sites were found to range from 68.22 to 167.7 mg/L semanticscholar.org.

The following tables present findings from studies on the occurrence of 2,4-dichlorobenzoic acid and related compounds in different environmental matrices.

Water

| Compound | Matrix | Location/Study Details | Concentration Range | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzoic acid | Percolation Lysimeter Water | Heathland soil project in Denmark | High concentrations (ppm level) | tandfonline.com |

| Dicamba | Spiked River Water | Laboratory validation study | 0.050 - 0.300 mg/L (spiked) | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water Samples | Wafiko and Sher sites, Ethiopia | Up to 167.7 mg/L | semanticscholar.org |

Soil

| Compound | Matrix | Location/Study Details | Concentration Range | Reference |

|---|---|---|---|---|

| Dicamba | Soil-Water | Field application study | 0.31–0.46 mg/L (after 2 weeks) | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil Samples | Bochessa site, Ethiopia | 68.22 to 167.7 mg/L | semanticscholar.org |

Sediment

Limited specific data on the occurrence of this compound in sediment was identified in the reviewed sources. However, monitoring for related compounds is a common practice in environmental science. The lipophilic nature of some chlorinated organic compounds suggests that they may accumulate in sediments, which can act as a sink and a long-term source of these chemicals in aquatic environments. Further research and monitoring are necessary to fully characterize the presence and behavior of this compound in sediments.

Advanced Remediation Strategies for 2,4 Dichlorobenzoate Contamination

Application of Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are particularly effective for the treatment of persistent organic pollutants like 2,4-dichlorobenzoate (B1228512), which are often resistant to conventional treatment methods.

Photocatalysis is an AOP that involves the acceleration of a photoreaction in the presence of a catalyst. It can be broadly categorized into homogeneous and heterogeneous photocatalysis.

Homogeneous Photocatalysis: In this process, the catalyst is in the same phase as the reactants. While offering high reaction rates and mild reaction conditions, a significant drawback is the difficulty in separating the catalyst from the treated water, which hinders its recovery and reuse. researchgate.net

Mechanism of Heterogeneous Photocatalysis:

Adsorption of 2,4-dichlorobenzoate onto the surface of the photocatalyst.

Generation of electron-hole pairs upon irradiation of the photocatalyst.

Formation of hydroxyl radicals and other ROS.

Oxidation of the adsorbed 2,4-dichlorobenzoate by the ROS.

Desorption of the degradation products. mdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Photocatalysis

| Feature | Homogeneous Photocatalysis | Heterogeneous Photocatalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Reaction Rate | High | Generally lower than homogeneous |

| Catalyst Recovery | Difficult | Relatively easy |

| Reusability | Challenging | High potential for reuse |

| Mineralization Rate | Lower | Higher |

| Risk of Intermediates | Higher risk of harmful intermediates | Lower risk of harmful intermediates researchgate.net |

The Fenton process is a well-established AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is typically carried out under acidic conditions (pH ~3) for optimal efficiency. solent.ac.uk

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Table 2: Key Parameters in Fenton and Photo-Fenton Processes for Chlorinated Phenol Degradation

| Parameter | Optimal Condition/Observation | Source |

|---|---|---|

| pH | Acidic, around 3.0 | solent.ac.ukunifesp.br |

| Catalyst | Ferrous ions (Fe²⁺) | solent.ac.uk |

| Oxidant | Hydrogen Peroxide (H₂O₂) | solent.ac.uk |

| Enhancement | UV or solar irradiation (Photo-Fenton) | nih.govufrn.br |

| Efficiency | High degradation and mineralization rates | nih.govresearchgate.net |

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic contaminants. Ozone can react directly with the target compound or decompose to form hydroxyl radicals, which then carry out the oxidation. The efficiency of ozonation can be significantly enhanced by combining it with hydrogen peroxide (the O₃/H₂O₂ or peroxone process). ugent.bespartanwatertreatment.com

The addition of H₂O₂ accelerates the decomposition of ozone, leading to a higher yield of hydroxyl radicals. ugent.bespartanwatertreatment.com This is particularly beneficial for treating waters with low dissolved organic matter, where ozone is relatively stable. sci-hub.box The O₃/H₂O₂ process has been shown to be more effective at removing organic contaminants than either ozone or hydrogen peroxide alone. spartanwatertreatment.com The degradation of 2,4-dichlorophenoxyacetic acid, a structurally similar herbicide, has been successfully demonstrated using the O₃/H₂O₂ process. nih.gov

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid. nih.gov The formation, growth, and violent collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures. nih.gov These extreme conditions lead to the thermal dissociation of water molecules into hydroxyl radicals and hydrogen atoms, which then degrade the organic pollutants present. nih.gov The efficiency of sonochemical degradation can be influenced by several factors, including the frequency and intensity of the ultrasound, temperature, pH, and the initial concentration of the pollutant. Ultrasound can also be combined with other AOPs to enhance degradation rates. For example, the use of ultrasonic irradiation has been shown to improve the performance of nanocomposites used for the reductive dechlorination of 2,4-dichlorophenol (B122985). nih.gov

Electrochemical oxidation is an AOP that involves the generation of oxidants on the surface of an anode. The process can proceed through direct electron transfer from the pollutant to the anode or through indirect oxidation by electrochemically generated species such as hydroxyl radicals, active chlorine, or persulfate. core.ac.uk This technology has shown high degradation efficiencies for persistent organic pollutants. nih.gov For instance, the electrochemical pre-treatment of 2,4-dichlorophenoxyacetic acid has been shown to significantly improve its biodegradability. researchgate.net The choice of anode material is crucial for the efficiency of the process. Boron-doped diamond (BDD) anodes are known for their high efficiency in generating hydroxyl radicals and achieving complete mineralization of organic pollutants.

Bioremediation Approaches for 2,4-Dichlorobenzoate in Contaminated Matrices

Bioremediation is a sustainable and cost-effective approach that utilizes microorganisms to degrade or transform hazardous substances into non-toxic or less toxic compounds. researchgate.netplos.org The biodegradation of 2,4-dichlorobenzoate is a key step in the environmental breakdown of some polychlorinated biphenyls (PCBs). ethz.ch

Several bacterial strains have been identified that can degrade 2,4-dichlorobenzoate. For example, Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1 are known to metabolize this compound. researchgate.net The degradation pathway in these organisms typically involves a series of enzymatic reactions that lead to the cleavage of the aromatic ring. researchgate.net

The proposed pathway for the catabolism of 2,4-dichlorobenzoate in strains like KZ-4 involves the following key steps:

Formation of 2,4-dichlorobenzoyl-CoA.

Dehalogenation at the ortho position to yield 4-chlorobenzoyl-CoA.

Hydrolytic removal of the para-chlorine to form 4-hydroxybenzoyl-CoA.

Hydrolysis to 4-hydroxybenzoate (B8730719).

Oxidation to protocatechuate.

Oxidative ring cleavage. researchgate.net

Table 3: Enzymes Involved in the Biodegradation of 2,4-Dichlorobenzoate

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | 2,4-dichlorobenzoate:CoA ligase | Activation of 2,4-dichlorobenzoate to its CoA thioester |

| 2 | 2,4-dichlorobenzoate:CoA reductase | Reductive dehalogenation at the ortho position |

| 3 | 4-chlorobenzoate (B1228818):CoA dehalogenase | Hydrolytic dehalogenation at the para position |

| 4 | 4-chlorobenzoate:CoA thioesterase | Hydrolysis of the CoA thioester |

| 5 | 4-hydroxybenzoate 3-monooxygenase | Hydroxylation of 4-hydroxybenzoate |

(Based on the degradation pathway in Corynebacterium sepedonicum KZ-4) researchgate.net

Bioaugmentation and Biostimulation Strategies

Bioaugmentation and biostimulation are two key bioremediation techniques that can be employed to enhance the degradation of chlorinated aromatic compounds like 2,4-dichlorobenzoate. Bioaugmentation involves the introduction of specific microorganisms with the desired catabolic capabilities into a contaminated site, while biostimulation aims to enhance the activity of the indigenous microbial population by adding nutrients or other growth-limiting substances. remittancesreview.com

The combination of bioaugmentation and biostimulation has been shown to be a promising strategy for the remediation of soils contaminated with related chlorinated compounds. nih.govbohrium.com For instance, in the remediation of 2,4-dichlorophenoxyacetic acid (2,4-D) contaminated paddy soil, the use of 2,4-D degrading enrichments for bioaugmentation, coupled with effluents from a biological hydrogen production process for biostimulation, demonstrated significant improvements in degradation efficiency. nih.govbohrium.comresearchgate.net The success of this combined approach was found to be dependent on the enrichment/substrate ratio, with an optimal ratio leading to superior performance. nih.govbohrium.comresearchgate.net Furthermore, a pattern of repeated augmentation of the microbial enrichments, in conjunction with biostimulation, markedly improved the degradation of 2,4-D and its toxic intermediates, 2-chlorophenol (B165306) (2-CP) and phenol. nih.govresearchgate.net This enhanced degradation is attributed to the alteration of the bacterial community composition and the acclimation and persistence of key degrading species such as Thauera. nih.gov

While direct studies on Sodium 2,4-dichlorobenzoate are limited, the principles derived from research on structurally similar compounds provide a strong foundation for developing effective bioaugmentation and biostimulation strategies. The success of these strategies hinges on the careful selection of microbial inoculants, the optimization of environmental conditions, and the potential for synergistic effects when both approaches are applied concurrently.

Role of Microbial Consortia in Degradation

Microbial consortia, which are communities of two or more different microbial populations, often exhibit enhanced capabilities for the degradation of complex and recalcitrant compounds compared to individual strains. frontiersin.org This is due to the synergistic interactions between the members of the consortium, where different species may carry out sequential steps in a degradation pathway or provide essential nutrients for other members. The distribution of metabolic pathways across different strains within a consortium can lead to a more robust and efficient breakdown of pollutants that a single organism cannot achieve. frontiersin.org

Several bacterial strains have been identified that play a role in the degradation of chlorobenzoic acids. For example, Alcaligenes denitrificans NTB-1 has been shown to utilize 2,4-dichlorobenzoate as a sole carbon and energy source. nih.gov This bacterium initiates the degradation process through reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate, a novel reaction for aerobic organisms. nih.gov Subsequently, it employs hydrolytic dehalogenation to convert 4-halobenzoates to 4-hydroxybenzoate, which is then further metabolized. nih.gov

The degradation pathway of 2,4-dichlorobenzoic acid has also been elucidated in Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1, where it is degraded via 4-hydroxybenzoate to protocatechuic acid. researchgate.net The construction of artificial microbial consortia with complementary metabolic functions is a promising approach to address the complexity of environmental pollutants. mdpi.com By combining microorganisms with different enzymatic capabilities, it is possible to create a more effective and resilient system for the complete mineralization of compounds like this compound.

Adsorption-Based Remediation Technologies

Adsorption is a widely used technology for the removal of organic pollutants from aqueous environments due to its efficiency and the availability of a wide range of adsorbent materials. nih.gov This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Design and Synthesis of Novel Adsorbent Materials

Recent research has focused on the development of novel and low-cost adsorbent materials for environmental remediation. nih.govpsecommunity.org These materials include highly porous adsorbents, multifunctional hybrid materials, biomass-derived adsorbents like biochar, and nanostructured materials. nih.gov Natural biopolymers such as chitosan (B1678972) are also being explored as environmentally friendly alternatives for creating sorbent materials. psecommunity.org

For the removal of 2,4-dichlorobenzoic acid (2,4-DCBA), carbon nanofibers (CNFs) produced from the catalytic pyrolysis of organochlorine wastes have shown significant promise. mdpi.com These CNFs exhibit high adsorption capacities, exceeding those of many commercially available materials. mdpi.com The inclusion of nitrogen in the CNF structure, which can occur during synthesis, has a minimal effect on its adsorption capacity for 2,4-DCBA at natural pH. mdpi.com The table below presents a comparison of the maximum adsorption capacities of different carbon-based materials for 2,4-DCBA.

Table 1: Comparison of Maximum Adsorption Capacities for 2,4-Dichlorobenzoic Acid

| Adsorbent Material | Maximum Adsorption Capacity (mmol·g⁻¹) |

|---|---|

| CNF-Cl (Carbon Nanofibers) | 2.32 |

| CNF-Cl-N (Nitrogen-doped Carbon Nanofibers) | 2.29 |

| Pd/carbon black | 0.26 |

| Pd/multi-walled carbon nanotubes | 0.16 |

The synthesis of such novel adsorbents from waste materials not only provides an effective means for water purification but also contributes to a circular economy by valorizing industrial byproducts. psecommunity.org

Optimization of Adsorption Parameters for Enhanced Removal Efficiency

The efficiency of the adsorption process is influenced by several key parameters, including pH, initial adsorbate concentration, temperature, and contact time. mersin.edu.trscispace.comnih.gov Statistical optimization methods, such as response surface methodology (RSM), are often employed to study the interactive effects of these parameters and determine the optimal conditions for maximum pollutant removal. mersin.edu.trscispace.comresearchgate.net

For the adsorption of 2,4-DCBA on carbon nanofibers, pH has been identified as a critical factor. mdpi.com The maximum adsorption is observed at a low pH of 2, with a significant decrease in adsorption as the pH increases. mdpi.com This pH-dependent behavior is attributed to the electrostatic interactions between the adsorbate and the adsorbent surface. mdpi.com The pKa of 2,4-DCBA is 2.68, meaning that at pH values below this, the non-ionized form of the acid predominates, which may favor adsorption. mdpi.com

In studies on the adsorption of the related compound 2,4-dichlorophenol (2,4-DCP) on activated carbon derived from oil palm empty fruit bunches, a developed polynomial model indicated that the optimum conditions for maximum adsorption were an agitation rate of 100 r/min, a contact time of 8 hours, an initial adsorbate concentration of 250 mg/L, and a pH of 4. scispace.comnih.gov Similarly, for the adsorption of 2,4-DCP on paper sludge/wheat husk biochar, the solution pH was the most influential parameter, with optimal conditions predicted at a pH of 2.8. mersin.edu.tr

The following interactive data table summarizes the optimized parameters for the adsorption of 2,4-DCP on different adsorbents, which can provide insights for the remediation of this compound.

Table 2: Optimized Adsorption Parameters for 2,4-Dichlorophenol

| Adsorbent | Initial Concentration (mg L⁻¹) | Temperature (K) | pH | Contact Time (min) | Adsorption Efficiency (%) |

|---|---|---|---|---|---|

| Paper sludge/wheat husks biochar | 40.28 | 326 | 2.8 | 143 | 99.95 |

These findings underscore the importance of optimizing operational parameters to maximize the removal efficiency of chlorinated aromatic compounds from contaminated water.

Integrated and Hybrid Remediation Systems for Comprehensive Treatment

Integrated and hybrid remediation systems combine multiple treatment technologies, either sequentially or simultaneously, to achieve more effective and efficient cleanup of contaminated sites. irsl.caitrcweb.org This approach is particularly beneficial for complex sites with mixed contaminants or challenging geological conditions. irsl.ca By leveraging the strengths of different technologies, hybrid systems can address the limitations of individual treatment methods.

An example of a hybrid approach is the combination of chemical oxidation with bioremediation. irsl.ca The application of a chemical oxidant can rapidly reduce high concentrations of contaminants, making the site more amenable to subsequent biological polishing. irsl.ca For instance, the injection of Fenton's reagent (an in-situ chemical oxidation technology) can be followed by the introduction of emulsified vegetable oil to restore anaerobic conditions and promote bioremediation. itrcweb.org

Biotic-abiotic hybrid systems are another emerging area of interest. nih.gov These systems couple microbial catabolic processes with abiotic adsorption or redox processes. nih.gov For example, a system integrating Burkholderia vietnamensis C09V with a Zeolitic Imidazolate Framework-8 (ZIF-8) has been developed for the removal of 2,4-DCP. nih.gov In this system, the ZIF-8 acts as an adsorbent, concentrating the pollutant and making it more available for microbial degradation. This integrated system demonstrated a significantly higher removal efficiency (99.0% within 168 hours) compared to the individual biotic or abiotic components alone. nih.gov

The development of such integrated and hybrid systems offers a promising pathway for the comprehensive treatment of persistent pollutants like this compound, providing more robust and sustainable remediation solutions. irsl.ca

Mechanistic and Structure Activity Relationship Studies of 2,4 Dichlorobenzoate Derivatives

Molecular Modeling and Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and interactions of molecules like sodium 2,4-dichlorobenzoate (B1228512) at an atomic level. These methods allow for the prediction of molecular geometry, electronic properties, and interactions with biological targets, offering insights that can guide further experimental research.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. spectroscopyonline.com It is widely applied to predict the molecular geometry and electronic properties of chemical compounds with high accuracy. spectroscopyonline.comnih.gov For 2,4-dichlorobenzoate, DFT calculations can determine the most stable three-dimensional arrangement of its atoms (optimized geometry) by finding the minimum energy state.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. spectroscopyonline.com For instance, DFT can predict the precise lengths of the carbon-carbon bonds within the benzene (B151609) ring, the carbon-chlorine bonds, and the bonds within the carboxylate group. The accuracy of these predictions is often compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that are consistent with experimental values. spectroscopyonline.com

Beyond geometry, DFT calculations elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electrostatic potential, and atomic charges. This information is fundamental for understanding the molecule's reactivity and interaction with other molecules.

Table 1: Key Parameters Obtainable from DFT Calculations for 2,4-Dichlorobenzoate

| Parameter | Description | Relevance |

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides a detailed structural description for comparison with experimental data. researchgate.net |

| Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to assess the relative stability of different conformations or isomers. |

| Molecular Electrostatic Potential (MEP) | The spatial distribution of charge, indicating electron-rich and electron-poor regions. | Helps predict sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Useful for understanding charge-related interactions and reactivity. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2,4-dichlorobenzoate) when bound to a second molecule (a receptor, typically a protein or enzyme). fip.org This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds by simulating the ligand-receptor binding process. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The simulation samples numerous possible conformations and orientations of the ligand, identifying those with the lowest binding energy, which correspond to the most stable complexes. samipubco.com

For 2,4-dichlorobenzoate derivatives, molecular docking can be used to screen for potential biological targets, such as enzymes involved in microbial degradation pathways. By docking 2,4-dichlorobenzoate into the active site of a bacterial dehalogenase, for example, researchers can predict the specific amino acid residues that interact with the ligand. These interactions might include hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.gov The results can elucidate the mechanism of enzyme inhibition or substrate binding, guiding the design of new derivatives with enhanced or modified activity. fip.orgmdpi.com

Table 2: Steps and Outcomes of Molecular Docking for 2,4-Dichlorobenzoate

| Step | Description | Outcome |

| 1. Target Preparation | Obtaining the 3D structure of the receptor protein (e.g., from the Protein Data Bank). | A rigid or flexible receptor model ready for docking. |

| 2. Ligand Preparation | Generating the 3D structure of the 2,4-dichlorobenzoate derivative and optimizing its geometry. | A low-energy conformation of the ligand. |

| 3. Docking Simulation | Placing the ligand into the defined binding site of the receptor and sampling various poses. | A set of possible binding poses ranked by binding energy. |

| 4. Analysis of Results | Examining the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | A model of the ligand-receptor complex and insights into the binding mechanism. nih.gov |

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity and selectivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.